molecular formula C11H10Cl2N2O2S B2892421 5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride CAS No. 1551273-05-2

5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride

Cat. No.: B2892421
CAS No.: 1551273-05-2
M. Wt: 305.17
InChI Key: ZXTFVHDLWXDQMH-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 3-position, a phenyl group at the 1-position, and a sulfonyl chloride group at the 4-position. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of Substituents: The chloro, ethyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are crucial in modifying the biological activity of target molecules and in the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenylpyrazole-4-sulfonyl chloride
  • 5-Chloro-3-ethyl-1-methylpyrazole-4-sulfonyl chloride
  • 5-Bromo-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride

Uniqueness

5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride is unique due to its specific combination of substituents, which confer distinct reactivity and biological activity. The presence of the chloro, ethyl, and phenyl groups, along with the sulfonyl chloride moiety, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-2-9-10(18(13,16)17)11(12)15(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTFVHDLWXDQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551273-05-2
Record name 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
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